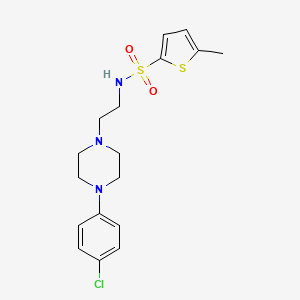

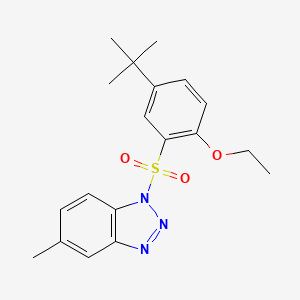

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

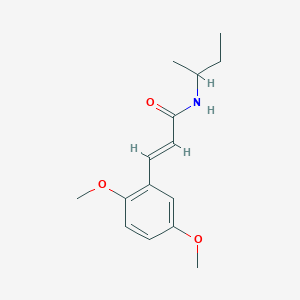

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H22ClN3O2S2 and its molecular weight is 399.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide to explore their antimicrobial and antifungal properties. For instance, a series of bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal strains, suggesting potential for treating microbial infections (Abbavaram & Reddyvari, 2013). Additionally, novel derivatives synthesized for antimicrobial purposes showed potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their relevance in combating bacterial infections (Krishnamurthy et al., 2011).

Anticancer Activities

Research into the anticancer activities of sulfonamide derivatives, including those related to this compound, has yielded promising results. Some derivatives have been evaluated for their anticancer potential against various human cancer cell lines, revealing that certain compounds exhibit significant activity and could serve as leads for the development of new anticancer agents (Sharma et al., 2014; El Abbouchi et al., 2020).

Antiviral Applications

The synthesis of sulfonamide derivatives has also explored their potential antiviral applications. Compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, suggesting a possible avenue for the development of new antiviral agents (Chen et al., 2010).

Multifunctional Applications

In addition to specific antimicrobial and anticancer activities, some derivatives of this compound have been synthesized to serve multifunctional purposes, such as antioxidants for the treatment of age-related diseases, including cataract, macular degeneration, and Alzheimer's dementia, showcasing the broad applicability of these compounds in medicinal chemistry (Jin et al., 2010).

Wirkmechanismus

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It’s noted that the compound is soluble in dmso , which could potentially affect its bioavailability and distribution.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of DMSO could impact its distribution and availability to target cells. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Biochemische Analyse

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been identified as a potent and selective ligand for the D4 dopamine receptor . This suggests that it may interact with this receptor in the brain, potentially influencing neurotransmission .

Cellular Effects

Its interaction with the D4 dopamine receptor suggests that it could influence cellular processes related to dopamine signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interaction with the D4 dopamine receptor . By binding to this receptor, it could influence the activity of downstream signaling pathways .

Metabolic Pathways

Its interaction with the D4 dopamine receptor suggests that it could be involved in dopamine metabolism .

Subcellular Localization

Given its interaction with the D4 dopamine receptor, it is likely to be found in regions of the cell where this receptor is present .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2S2/c1-14-2-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-15(18)4-6-16/h2-7,19H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDUXXJXLPEMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dimethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2983301.png)

![1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983303.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)

![N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2983318.png)

![11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2983323.png)